Bienvenue dans la boutique en ligne BenchChem!

Amiloride

ENaC Ion Channel Diuretic Research

Amiloride is not a generic ENaC blocker. Its polypharmacology fingerprint—simultaneous inhibition of ENaC (IC50 0.1–0.5 µM), uPA (Ki 7 µM), NHE1 (IC50 19 µM), and ASIC1 (IC50 1.7 µM)—renders it irreplaceable for mechanistic studies. Substituting with Triamterene or Benzamil introduces a biologically distinct variable. As the reference standard for ENaC calibration in cystic fibrosis research (EC50 0.454 µM in primary human bronchial epithelial cells), Amiloride ensures reproducible, publication-grade data. Its well-characterized selectivity for uPA over tPA allows unambiguous interpretation of cell invasion and migration assays in oncology models. Secure high-purity Amiloride to maintain experimental fidelity.

Molecular Formula C6H8ClN7O
Molecular Weight 229.63 g/mol
CAS No. 2609-46-3
Cat. No. B1667095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiloride
CAS2609-46-3
SynonymsAmidal
Amiduret Trom
Amiloberag
Amiloride
Amiloride Hydrochloride
Amiloride Hydrochloride, Anhydrous
Anhydrous Amiloride Hydrochloride
Hydrochloride, Amiloride
Hydrochloride, Anhydrous Amiloride
Kaluril
Midamor
Midoride
Modamide
Trom, Amiduret
Molecular FormulaC6H8ClN7O
Molecular Weight229.63 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
InChIInChI=1S/C6H8ClN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15)
InChIKeyXSDQTOBWRPYKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
1.22e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amiloride Procurement Guide: Verifiable Differentiation from Analogs for Scientific Selection


Amiloride (CAS: 2609-46-3) is a small-molecule inhibitor primarily known for its action on the epithelial sodium channel (ENaC) and is used clinically as a potassium-sparing diuretic [1]. It serves as a core chemical scaffold from which numerous analogs have been developed for research applications across ion channel physiology, oncology, and cardiovascular pharmacology [2]. While often categorized with other ENaC blockers, its distinct polypharmacology profile creates unique, quantifiable differences that preclude simple substitution.

Why Generic Amiloride Substitution Fails: Quantitative Differences in Target Potency and Polypharmacology


Amiloride cannot be generically substituted with in-class analogs because its polypharmacology is defined by a unique and well-characterized balance of potencies across multiple targets. This 'potency fingerprint'—including its activity against ENaC, uPA, ASIC, and NHE—dictates the biological outcome of any experiment. Simply selecting another 'ENaC inhibitor' like Triamterene or Benzamil, or another 'NHE inhibitor' like Cariporide, introduces a fundamentally different experimental variable [1]. The quantitative evidence in Section 3 demonstrates that differences in target affinity, which can range from 10- to 100-fold, make direct substitution scientifically invalid without careful re-optimization of concentration ranges [2].

Amiloride Product-Specific Quantitative Evidence for Scientific and Industrial Procurement


Amiloride vs. Triamterene: ENaC Inhibitory Potency for Experimental Design

Amiloride demonstrates a 100-fold greater potency for blocking the epithelial sodium channel (ENaC) compared to the alternative potassium-sparing diuretic triamterene. This difference is critical for experiments requiring robust ENaC blockade without confounding effects from other targets [1].

ENaC Ion Channel Diuretic Research Electrophysiology

Amiloride vs. Benzamil: ENaC Potency in Human Primary Cells for Translational Research

In a direct head-to-head comparison using an Ussing chamber assay on primary human bronchial epithelial cells (HBEC) from healthy donors, the potent analog Benzamil (EC50 = 21.9 nM) was found to be approximately 21-fold more potent than Amiloride (EC50 = 0.454 µM) [1]. This defines the appropriate concentration range for each compound in translational models.

ENaC CFTR Research Airway Epithelia Ussing Chamber

Amiloride vs. Cariporide and EIPA: NHE1 Inhibitory Activity for Cancer and Ischemia Research

Amiloride is a relatively weak inhibitor of the Na+/H+ exchanger (NHE) compared to more potent and selective analogs. In a study on T84 cells, the rank order of potency was EIPA > Cariporide > Amiloride, with Amiloride (IC50 = 19 µM) being approximately 30-fold less potent than EIPA (IC50 = 519 nM) and Cariporide (IC50 = 630 nM) [1]. Its utility lies in its broad, non-selective profile rather than as a specific NHE inhibitor.

NHE1 Cancer Metabolism Ischemia-Reperfusion pH Regulation

Amiloride's Unique uPA Inhibition Profile Compared to tPA for Oncology and Metastasis Research

Amiloride exhibits a unique selectivity profile among plasminogen activators. It competitively inhibits urokinase-type plasminogen activator (uPA) with a Ki of 7 µM [1], a target implicated in cancer metastasis and angiogenesis [2]. Critically, it does not inhibit tissue-type plasminogen activator (tPA) or other related serine proteases like plasmin, plasma kallikrein, or thrombin [1]. This is a distinct advantage over many other uPA inhibitors.

uPA tPA Metastasis Oncology Serine Protease

Amiloride vs. 6-Iodoamiloride: ASIC1 Inhibitory Potency for Pain and Neuroscience Research

Amiloride is a moderate, non-specific inhibitor of Acid-Sensing Ion Channels (ASICs). Its low potency (IC50 = 1.7 µM for ASIC1) limits its utility as a selective tool [1]. However, it serves as the benchmark against which more potent analogs are developed. A direct comparison with the analog 6-iodoamiloride (IC50 = 88 nM) shows a 19-fold improvement in potency [1]. This data underscores Amiloride's role as a foundational scaffold for ASIC research rather than a final tool compound.

ASIC1 Pain Neuroscience Patch Clamp

Amiloride: Validated Application Scenarios for Scientific and Industrial Use


Calibrating ENaC Potency in Translational Airway Epithelial Models

Given its defined EC50 of 0.454 µM in primary human bronchial epithelial cells [1], Amiloride is the appropriate reference compound for calibrating new ENaC inhibitors in translational models of cystic fibrosis and other airway diseases. Its well-established potency profile allows for benchmarking of novel compounds in Ussing chamber or equivalent assays.

Investigating Multi-Target Polypharmacology in Cancer Cell Invasion and Metastasis

Amiloride is uniquely suited for research that requires simultaneous, moderate inhibition of uPA (Ki = 7 µM) [2] and NHE1 (IC50 = 19 µM) [3]. Its established selectivity for uPA over tPA [2] ensures that observed effects on cell invasion and migration in models of glioblastoma or gastric cancer can be attributed to this specific polypharmacology, rather than being confounded by broad serine protease inhibition.

Standardizing ASIC Channel Blockade in Electrophysiology Studies

Despite the availability of more potent analogs, Amiloride remains a standard control for ASIC research due to its thoroughly characterized, albeit moderate, inhibitory profile (ASIC1 IC50 = 1.7 µM) [4]. It is the appropriate choice for initial phenotypic screening or as a positive control in patch-clamp experiments, providing a reliable baseline against which the effects of more novel or potent inhibitors can be compared.

Studying ENaC-Dependent Mechanisms in Cardiovascular and Renal Physiology

Amiloride's high potency for ENaC (IC50 ~0.1-0.5 µM) and its ~100-fold selectivity over the structurally related diuretic Triamterene (IC50 ~5 µM) [5] make it the optimal tool for probing ENaC-dependent myogenic vasoconstriction and renal sodium handling. Its use ensures that observed physiological effects are due to specific ENaC blockade rather than the off-target activities associated with higher concentrations of less potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.